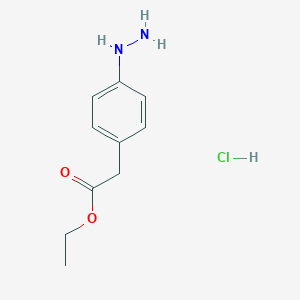

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Beschreibung

BenchChem offers high-quality Ethyl (4-hydrazinophenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (4-hydrazinophenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENTXBGEUCFNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl Hydrazinoacetate Hydrochloride (CAS 6945-92-2)

The following technical guide is structured to address the specific properties, synthesis, and applications of Ethyl Hydrazinoacetate Hydrochloride (CAS 6945-92-2) , while critically distinguishing it from its aryl analog to ensure experimental success.

Bifunctional Molecular Scaffold for Heterocyclic Synthesis [1]

Executive Summary & Critical Disambiguation

Ethyl Hydrazinoacetate Hydrochloride (CAS 6945-92-2) is a specialized bifunctional building block containing a nucleophilic hydrazine moiety and an electrophilic ethyl ester, stabilized as a hydrochloride salt.[1][2] It is extensively used in the synthesis of nitrogen-rich heterocycles, particularly 1,2,4-triazines and pyrazoles , and as a ligand precursor for transition metal coordination.

⚠️ Critical Alert: Chemical Identity & CAS Mismatch

A common error in drug development workflows is confusing this compound with Ethyl (4-hydrazinophenyl)acetate due to naming similarities.[1] You must verify your target application before proceeding:

| Feature | CAS 6945-92-2 (This Topic) | Ethyl (4-hydrazinophenyl)acetate |

| Structure | Alkyl Hydrazine (HCl[1]·H₂NNH-CH₂-COOEt) | Aryl Hydrazine (HCl[1]·H₂NNH-Ph-CH₂-COOEt) |

| Reactivity | Nucleophilic condensation; forms Triazines/Pyrazoles .[1] | Sigmatropic rearrangement; forms Indoles . |

| Primary Use | Peptidomimetics, Metal Ligands, Agrochemicals. | Fischer Indole Synthesis (Triptans, NSAIDs). |

| Alternate CAS | N/A | Likely 137402-61-0 (HCl salt).[1] |

If your intent is to synthesize Tryptophan analogs or Indole-based drugs (e.g., Zolmitriptan), CAS 6945-92-2 is incorrect .[1] Proceed only if you require the alkyl hydrazine scaffold.

Physicochemical Profile

The hydrochloride salt form is preferred for its enhanced stability against oxidation compared to the free base hydrazine.

| Property | Data | Experimental Note |

| CAS Number | 6945-92-2 | Unique identifier for the HCl salt.[1] |

| IUPAC Name | Ethyl 2-hydrazinylacetate hydrochloride | Also known as (Carbethoxymethyl)hydrazine HCl.[1] |

| Molecular Formula | C₄H₁₁ClN₂O₂ | C₄H₁₀N₂O₂[1] · HCl |

| Molecular Weight | 154.60 g/mol | Free base: 118.14 g/mol . |

| Melting Point | 152–154 °C | Sharp melting point indicates high purity. |

| Solubility | Water (High), DMSO, Methanol | Poor solubility in non-polar solvents (Hexanes). |

| Appearance | White to beige crystalline powder | Darkening indicates oxidation/decomposition. |

| Hygroscopicity | Hygroscopic | Store under inert atmosphere (Nitrogen/Argon). |

Synthetic Methodology

High-purity synthesis of CAS 6945-92-2 avoids the formation of over-alkylated byproducts (e.g., N,N-bis(carbethoxymethyl)hydrazine) by using a protective group strategy.[1]

Protocol: Optimized Synthesis via Boc-Protection

Rationale: Direct alkylation of hydrazine with ethyl chloroacetate often yields mixtures.[1] Using tert-butyl carbazate (Boc-hydrazine) ensures mono-alkylation selectivity.[1]

Step-by-Step Workflow:

-

Nucleophilic Substitution:

-

Dissolve tert-butyl carbazate (1.0 eq) in Acetonitrile.

-

Add Ethyl Chloroacetate (1.0 eq) and a mild base (K₂CO₃).

-

Stir at 30–50°C for 4–6 hours.

-

Result: Formation of N-Boc-ethyl hydrazinoacetate intermediate.[1]

-

-

Deprotection & Salt Formation:

-

Isolation:

Figure 1: Selective synthesis pathway preventing poly-alkylation via Boc-protection strategy.

Key Applications & Mechanisms

CAS 6945-92-2 serves as a "linchpin" reagent in heterocyclic chemistry due to its ability to form hydrazones that subsequently cyclize.[1]

A. Synthesis of 1,2,4-Triazines

The primary application of this compound is the synthesis of 1,2,4-triazine derivatives, which are bioactive cores in antiviral and anticancer therapeutics.[7]

-

Mechanism: Condensation with 1,2-dicarbonyls (e.g., Benzil, Pyruvate).

-

Protocol Insight: The reaction proceeds via an initial hydrazone formation followed by intramolecular cyclization driven by the ester group.

Figure 2: Mechanistic pathway for the conversion of CAS 6945-92-2 into 1,2,4-triazine scaffolds.

B. Metal Complexation

The hydrazino-ester motif acts as a bidentate or tridentate ligand when reacted with aldehydes (e.g., pyridine-2-carboxaldehyde) to form Schiff bases.[1]

-

Utility: These complexes (Cu(II), Pd(II)) exhibit potent catalytic and antimicrobial properties.

-

Coordination Mode: The nitrogen of the hydrazone and the carbonyl oxygen of the ester typically coordinate to the metal center.

Handling, Stability & Safety (E-E-A-T)

Hydrazine derivatives are inherently reactive and potentially hazardous. Strict adherence to safety protocols is non-negotiable.

-

Self-Validating Storage Protocol:

-

Test: Visual inspection.

-

Pass Criteria: Powder is white/colorless.

-

Fail Criteria: Yellow/Brown discoloration indicates oxidation. Discard if significant clumping (hygroscopic failure) is observed.

-

-

Storage Conditions:

-

Keep under Inert Gas (Nitrogen/Argon) .

-

Temperature: 2–8°C (Refrigerated).

-

Container: Tightly sealed, moisture-proof (desiccator recommended).

-

-

Hazards:

-

GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Sensitizer: Potential to cause allergic skin reactions. Double-gloving (Nitrile) is required.[1]

-

References

-

VulcanChem. Ethyl hydrazinoacetate hydrochloride - Chemical Identity and Structure. Retrieved from

-

ChemicalBook. Ethyl hydrazinoacetate hydrochloride Properties and Safety. Retrieved from

-

National Institutes of Health (NIH). Fischer Indole Synthesis Protocols (Contextual Reference for Aryl vs Alkyl distinction). Retrieved from

-

Google Patents. CN109111371B - Preparation method of ethyl hydrazinoacetate hydrochloride.[1] Retrieved from

-

Sigma-Aldrich. Ethyl hydrazinoacetate hydrochloride 97% Product Specification. Retrieved from [1]

Sources

- 1. scribd.com [scribd.com]

- 2. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102311362A - Method for preparing ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. orgchemres.org [orgchemres.org]

- 7. asianpubs.org [asianpubs.org]

Safety data sheet (SDS) for Ethyl (4-hydrazinophenyl)acetate hydrochloride

Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for Ethyl (4-hydrazinophenyl)acetate hydrochloride

Executive Summary

This technical guide provides a rigorous safety and handling framework for Ethyl (4-hydrazinophenyl)acetate hydrochloride (CAS: 137402-61-0).[1] Designed for drug development professionals and synthetic chemists, this document moves beyond standard compliance to address the specific mechanistic hazards associated with hydrazine-functionalized aromatic esters. The protocols herein are derived from "Analogous Hazard Extrapolation" based on the compound’s functional moieties—specifically the aryl hydrazine group and the hydrochloride salt counterion.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Compound Identification

-

Chemical Name: Ethyl (4-hydrazinophenyl)acetate hydrochloride[1][2][3][4][5]

-

Synonyms: Ethyl 2-(4-hydrazinophenyl)acetate HCl; (4-Hydrazinophenyl)acetic acid ethyl ester hydrochloride.[1]

-

Molecular Formula: C₁₀H₁₅ClN₂O₂ (Salt form)

-

Molecular Weight: 230.69 g/mol

Physicochemical Data Table

| Property | Specification/Description | Causality/Relevance |

| Physical State | Solid (Crystalline Powder) | Minimizes vapor pressure but increases dust inhalation risk.[1] |

| Color | Off-white to pale beige | Discoloration (darkening) indicates oxidation of the hydrazine moiety. |

| Solubility | Soluble in DMSO, Methanol, Water | High polarity due to HCl salt; facilitates biological assay prep but increases skin absorption risk in solution. |

| Melting Point | >150°C (Decomposes) | Thermal instability requires controlled storage; avoid high-heat drying. |

| pKa (Hydrazine) | ~5.0 - 6.0 (Estimated) | The HCl salt stabilizes the basic hydrazine, preventing auto-oxidation compared to the free base.[1] |

Part 2: Hazard Identification & Risk Assessment

Core Hazard Mechanism: The Aryl Hydrazine Moiety Unlike simple aliphatic amines, the aryl hydrazine group (-NH-NH₂) attached to the phenyl ring presents a dual hazard profile:[1]

-

Chemical Reactivity: It is a potent nucleophile. In the presence of carbonyls (aldehydes/ketones), it rapidly forms hydrazones. In biological systems, this reactivity can lead to non-specific binding with cellular macromolecules.

-

Toxicological Profile: Hydrazines are established skin sensitizers and potential mutagens . The metabolic activation of hydrazines can generate reactive radical species, leading to oxidative stress and DNA damage.

GHS Classification (Extrapolated)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation due to HCl acidity).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[6]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).[7]

Part 3: Safe Handling & Exposure Controls

Engineering Controls: The "Closed Loop" Principle Do not rely solely on PPE. The primary barrier must be engineering controls.

-

Solid Handling: Weighing must be performed inside a Class I biological safety cabinet or a chemical fume hood with a sash height <14 inches. Use an anti-static gun to prevent electrostatic dispersion of the fine powder.

-

Solution Preparation: Dissolution should occur in a vessel vented to a scrubber or active carbon filter to capture any acidic vapors (HCl) released upon solvation.

Personal Protective Equipment (PPE) Logic

-

Hand Protection: Double-gloving is mandatory. [1]

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Hydrazine derivatives can permeate standard latex. Double gloving provides a "breakthrough time" buffer.

-

-

Respiratory Protection: If handling >500 mg outside a hood, use a P100 HEPA respirator . The hydrochloride salt is hygroscopic; inhalation of dust leads to immediate formation of hydrochloric acid in the respiratory mucosa.

Part 4: Emergency Response Protocols

Visualizing the Response Logic The following diagram outlines the decision matrix for accidental exposure, prioritizing the neutralization of the acidic salt and the containment of the hydrazine hazard.

Figure 1: Triage logic for exposure to Ethyl (4-hydrazinophenyl)acetate HCl.[1] Note the specific step to "brush off dry powder" before wetting to prevent a concentrated acid burn on the skin.

Part 5: Stability, Reactivity & Storage[1]

Storage Architecture

-

Temperature: Store at -20°C . While the HCl salt is more stable than the free base, low temperature retards the slow disproportionation of the hydrazine group.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen accelerates the formation of azobenzene derivatives (colored impurities) and diazonium species.

-

Desiccation: The salt is hygroscopic. Moisture ingress hydrolyzes the ethyl ester (releasing ethanol and the free acid) and dissociates the HCl, corroding packaging.

Chemical Incompatibilities

-

Oxidizing Agents: Reaction with peroxides or permanganates is violent, potentially releasing nitrogen gas and heat.

-

Aldehydes/Ketones: Spontaneous condensation to form hydrazones. This reaction is often used synthetically but is a contaminant risk in storage.

-

Strong Bases: Liberates the free hydrazine base, which is significantly more volatile and prone to oxidation than the hydrochloride salt.

Part 6: Synthesis & Application Context

Why this molecule? Researchers utilize Ethyl (4-hydrazinophenyl)acetate hydrochloride primarily as a "Linker Scaffold" .

-

Indole Synthesis: Via the Fischer Indole Synthesis , this hydrazine reacts with ketones to form indole-acetic acid derivatives, a core structure in NSAIDs (like Indomethacin analogs).

-

Heterocycle Formation: It serves as a precursor for pyrazoles and triazoles when reacted with 1,3-dicarbonyls, common in kinase inhibitor discovery.

Synthesis Workflow Visualization The following diagram illustrates the typical utilization flow, highlighting where safety checkpoints (red nodes) are critical.

Figure 2: Synthetic workflow showing the "Critical Safety Zone" during neutralization, where the volatile and unstable free base is generated.

References

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. CAS [chemicalbook.com]

- 3. (4-Ethoxycarbonimidoyl-phenyl)-acetic acid ethyl ester hydrochloride | 52798-05-7 | Benchchem [benchchem.com]

- 4. aaronchem.com [aaronchem.com]

- 5. Ethyl (4-Hydrazinophenyl)acetate hydrochloride [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

Navigating the Nomenclature: A Comprehensive Technical Guide to Ethyl Hydrazinoacetate Hydrochloride

An In-depth Exploration of a Versatile Synthetic Intermediate, Clarifying Ambiguities in its Naming Convention for Researchers, Scientists, and Drug Development Professionals.

Introduction: Addressing a Common Point of Confusion in Chemical Literature

In the landscape of organic synthesis and pharmaceutical development, precise communication is paramount. The nomenclature of chemical compounds forms the bedrock of this communication. This guide addresses a frequent ambiguity surrounding the compound commonly known as Ethyl hydrazinoacetate hydrochloride . It has come to our attention that this compound is sometimes mistakenly referred to as "Ethyl (4-hydrazinophenyl)acetate hydrochloride." It is crucial to establish from the outset that these names refer to two structurally distinct molecules.

-

Ethyl hydrazinoacetate hydrochloride (CAS 6945-92-2) possesses a hydrazine moiety directly linked to an ethyl acetate backbone. Its linear formula is H₂NNHCH₂CO₂C₂H₅ · HCl.

-

"Ethyl (4-hydrazinophenyl)acetate hydrochloride," conversely, would describe a compound with a phenyl ring at its core, substituted with a hydrazine group and an ethyl acetate group at the para (4) position.

Extensive literature and database searches reveal a wealth of information for Ethyl hydrazinoacetate hydrochloride, while specific, verifiable data for "Ethyl (4-hydrazinophenyl)acetate hydrochloride" is conspicuously absent. This suggests that the latter is likely a misnomer or a significantly less common compound. Therefore, this technical guide will focus exclusively on the well-documented and widely utilized Ethyl hydrazinoacetate hydrochloride . Our objective is to provide a comprehensive resource on its synonyms, chemical identity, properties, synthesis, and applications, thereby empowering researchers to proceed with clarity and confidence.

Chemical Identity and Synonyms

A thorough understanding of a compound's various names and identifiers is the first step in any rigorous scientific endeavor. Ethyl hydrazinoacetate hydrochloride is known in the literature by several synonyms.[1] Familiarity with these alternatives is essential for conducting exhaustive literature reviews and for sourcing the compound from commercial suppliers.

| Identifier | Value | Source(s) |

| CAS Number | 6945-92-2 | [1][2][3] |

| Molecular Formula | C₄H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 154.60 g/mol | [2][3] |

| IUPAC Name | ethyl 2-hydrazinylacetate;hydrochloride | [4] |

| Synonyms | (Carbethoxymethyl)hydrazine hydrochloride, Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1), Ethyl 2-hydrazinylacetate hydrochloride, Ethyl hydrazineacetate hydrochloride, Hydrazino-acetic acid ethyl ester HCl | [1][5] |

| InChI | InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | [5] |

| SMILES | CCOC(=O)CNN.Cl | [5] |

Physicochemical Properties

The physical and chemical properties of Ethyl hydrazinoacetate hydrochloride dictate its handling, storage, and reactivity in experimental settings.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [5] |

| Melting Point | 152-154 °C | [3] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [1] |

| Stability | Hygroscopic. Should be stored in a dark, dry place at room temperature. | [1] |

The reactivity of Ethyl hydrazinoacetate hydrochloride is primarily defined by its hydrazine group, which is a potent nucleophile.[5] This characteristic makes it a valuable reagent in condensation reactions with carbonyl compounds to form hydrazones. The ester functional group also allows for further chemical modifications.[5]

Synthesis of Ethyl Hydrazinoacetate Hydrochloride

Several synthetic routes to Ethyl hydrazinoacetate hydrochloride have been reported in the literature, primarily in patents. The choice of method often depends on the desired scale, purity, and available starting materials. Below are two common approaches.

Synthesis from Chloroacetic Acid

One established method involves the reaction of chloroacetic acid with hydrazine hydrate. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The resulting sodium hydrazinoacetate is then esterified using ethanol and dry hydrogen chloride.[3]

Caption: Synthesis of Ethyl Hydrazinoacetate Hydrochloride from Chloroacetic Acid.

Experimental Protocol:

-

Mix and heat chloroacetic acid, hydrazine hydrate, and an alkali solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0-25 °C) to form sodium hydrazinoacetate.

-

Concentrate the reaction mixture under reduced pressure to remove water.

-

Filter the mixture and add absolute ethanol to the filtrate.

-

Perform an esterification reaction by introducing dry hydrogen chloride gas.

-

Filter the resulting mixture to separate the precipitated sodium chloride from the ethanolic solution of the product.

-

Cool the filtrate to induce crystallization of Ethyl hydrazinoacetate hydrochloride.

-

Collect the crystals by filtration and dry them.

Synthesis via Boc-Protected Intermediate

A method that can offer higher purity and milder reaction conditions involves the use of a tert-butoxycarbonyl (Boc) protecting group.[4] This multi-step synthesis begins with the reaction of ethyl chloroacetate or ethyl bromoacetate with tert-butyl carbazate. The Boc group is then removed under acidic conditions, followed by the formation of the hydrochloride salt.[4]

Caption: Synthesis of Ethyl Hydrazinoacetate Hydrochloride via a Boc-Protected Intermediate.

Experimental Protocol:

-

React ethyl chloroacetate or ethyl bromoacetate with tert-butyl carbazate to form (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate.

-

Dissolve the purified Boc-protected intermediate in ethanol.

-

Heat the solution to reflux and slowly add concentrated hydrochloric acid.

-

Monitor the reaction for the complete removal of the Boc group.

-

Cool the reaction mixture to allow the precipitation of Ethyl hydrazinoacetate hydrochloride.

-

Collect the solid product by filtration and recrystallize from absolute ethanol to achieve high purity.[4]

Applications in Research and Development

Ethyl hydrazinoacetate hydrochloride is a valuable building block in organic synthesis, with its primary applications stemming from the reactivity of the hydrazine moiety.

Synthesis of Heterocyclic Compounds

This compound is a key intermediate in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds.[3] These structural motifs are prevalent in many pharmaceuticals, underscoring the importance of Ethyl hydrazinoacetate hydrochloride in drug discovery and development.[3]

Formation of Metal Complexes

Ethyl hydrazinoacetate hydrochloride has been utilized in the preparation of novel metal complexes. For instance, it has been used in the synthesis of copper(II) complexes through condensation reactions with compounds like 2-pyridinecarboxaldehyde and 2-acetylpyridine. These complexes are of interest for their potential applications in catalysis and materials science.

General Organic Synthesis

The compound serves as a versatile reagent for creating hydrazones and hydrazides, which are important intermediates in various organic transformations. Its utility in laboratory and industrial research is well-established for the development of specialized reagents and pharmaceutical intermediates.

Safety and Handling

Ethyl hydrazinoacetate hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound. It is advisable to work in a well-ventilated area and to avoid breathing the dust.

Conclusion

Ethyl hydrazinoacetate hydrochloride (CAS 6945-92-2) is a versatile and important intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles for pharmaceutical applications. A clear understanding of its nomenclature and various synonyms is essential for researchers to navigate the scientific literature effectively. The synthetic methods outlined in this guide provide a basis for its preparation, and its applications highlight its significance as a chemical building block. By clarifying the common naming ambiguity and providing a detailed technical overview, this guide aims to support the work of scientists and professionals in the field of drug development and chemical research.

References

- Google Patents. (n.d.). CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.

-

PubChem. (n.d.). Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. Ethyl hydrazinoacetate hydrochloride | 6945-92-2 [chemicalbook.com]

- 2. Ethyl hydrazinoacetate hydrochloride | CAS 6945-92-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl hydrazinoacetate hydrochloride (6945-92-2) for sale [vulcanchem.com]

The Hydrazide Pivot: Exploiting Ethyl Phenylacetate in Heterocyclic Synthesis

Topic: Synthetic Versatility of the Hydrazine Moiety in Ethyl Phenylacetate Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Ethyl phenylacetate is more than a simple ester; it is a gateway scaffold for generating nitrogen-rich heterocycles essential in modern pharmacophores. This guide focuses on the hydrazinolysis of ethyl phenylacetate and the subsequent reactivity of the resulting phenylacetohydrazide (

The hydrazine moiety serves as a "nucleophilic pivot," allowing the transformation of the linear ester backbone into complex 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These structures are critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and anticonvulsants.

Part 1: The Fundamental Transformation (Hydrazinolysis)

The entry point into this chemistry is the conversion of the ethoxy group into a hydrazide. While seemingly trivial, the process requires specific kinetic control to prevent the formation of the symmetrical dimer, 1,2-diphenylacethydrazide.

Reaction Mechanism & Causality

The reaction proceeds via Nucleophilic Acyl Substitution . The hydrazine molecule (

-

Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of ethyl phenylacetate.

-

Tetrahedral Intermediate: A transient

intermediate forms. -

Elimination: The ethoxide ion (

) is expelled, reforming the carbonyl double bond. -

Proton Transfer: Rapid proton exchange yields the stable phenylacetohydrazide and ethanol.

Optimized Protocol: Synthesis of Phenylacetohydrazide

Objective: Isolate high-purity phenylacetohydrazide without dimer contamination.

Reagents:

-

Ethyl Phenylacetate (1.0 eq)

-

Hydrazine Hydrate (80% or 99%, 2.5 eq )

-

Ethanol (Absolute, solvent volume: 5mL per gram of ester)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with ethyl phenylacetate and absolute ethanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature.

-

Scientist's Note: We use a 2.5 molar excess of hydrazine. If stoichiometric amounts (1:1) are used, the product hydrazide can compete with hydrazine to attack a second molecule of ester, forming the unwanted dimer (

).

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor via TLC (System: Ethyl Acetate:Hexane 3:7). The high

ester spot must disappear; a lower

-

-

Workup: Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of original volume.

-

Crystallization: Cool the residue in an ice bath. White crystalline needles will precipitate.

-

Purification: Recrystallize from boiling ethanol.

Self-Validation Criteria:

-

Melting Point: Target range

. -

IR Spectroscopy:

-

Disappearance: Ester carbonyl stretch (

). -

Appearance: Amide I carbonyl (

) and NH/NH2 doublets (

-

Part 2: Divergent Reactivity of the Hydrazide Moiety

Once installed, the hydrazine group ($ -CONHNH_2

Pathway A: Condensation (Schiff Base Formation)

Reacting phenylacetohydrazide with aromatic aldehydes yields acylhydrazones .

-

Significance: These compounds stabilize the "labile" hydrazine group and often exhibit increased lipophilicity, improving membrane permeability in biological assays.

-

Conditions: Reflux in ethanol with catalytic glacial acetic acid (GAA).

Pathway B: Cyclization to 1,3,4-Oxadiazoles

This is the most critical pathway for medicinal chemistry. The hydrazide undergoes cyclodehydration to form a 5-membered aromatic ring.

-

Route 1 (Thiol-Thione Tautomers): Reaction with Carbon Disulfide (

) in basic media (KOH/EtOH) yields 5-benzyl-1,3,4-oxadiazole-2-thiol. -

Route 2 (Dehydrative Cyclization): Reaction with carboxylic acids in the presence of

yields 2,5-disubstituted-1,3,4-oxadiazoles.

Pathway C: Cyclization to 1,2,4-Triazoles

By introducing a nitrogen source (like hydrazine or ammonium acetate) during the cyclization of the intermediate salts, the oxygen of the oxadiazole is effectively "swapped" for a nitrogen, yielding a triazole.

Part 3: Visualization of Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the parent ester.

Caption: Divergent synthesis map showing the transformation of ethyl phenylacetate into four distinct bioactive scaffolds via the hydrazide intermediate.

Part 4: Detailed Experimental Workflow (Cyclization)

This section details the synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol , a classic example of exploiting the hydrazine group's reactivity with electrophiles (

Protocol

-

Dissolution: Dissolve Phenylacetohydrazide (0.01 mol) in ethanol (30 mL) containing KOH (0.015 mol).

-

Addition: Add Carbon Disulfide (

) (0.02 mol) slowly with stirring.-

Observation: The solution often turns yellow/orange due to the formation of the potassium dithiocarbazate salt.

-

-

Reflux: Heat to reflux for 8–10 hours. Hydrogen sulfide (

) gas will evolve (rotten egg smell).-

Safety:Must be performed in a fume hood. The cessation of

evolution indicates reaction completion.

-

-

Workup:

-

Concentrate solvent.

-

Dilute with ice-cold water.

-

Acidification: Acidify with dilute HCl to pH 2–3. This protonates the salt, causing the oxadiazole thiol to precipitate as a solid.

-

-

Filtration: Filter, wash with water, and recrystallize from ethanol.

Structural Validation Data

| Parameter | Expected Value/Observation | Structural Insight |

| Physical State | White/Pale Yellow Crystals | High purity crystalline lattice. |

| IR (SH stretch) | Confirms the Thiol tautomer. | |

| IR (C=N stretch) | Confirms oxadiazole ring closure. | |

| NMR ( | Singlet | Benzyl protons remain intact (deshielded). |

| Solubility | Soluble in dilute NaOH | Confirms acidic nature of the -SH proton. |

Part 5: Mechanistic Logic of 1,3,4-Oxadiazole Formation

Understanding the mechanism allows for troubleshooting when yields are low.

Caption: Step-wise mechanistic flow for the conversion of phenylacetohydrazide to oxadiazole-2-thiol.

Troubleshooting Note: If the reaction fails to cyclize (stuck at Step 2), it is often due to insufficient heating or insufficient base strength to maintain the dithiocarbazate in solution before cyclization.

References

-

Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Organic Chemistry Portal. Available at: [Link]

-

Organic Syntheses. "Ethyl Phenylacetate." Org.[1][2][3][4][5] Synth. 1930, 10, 40. Available at: [Link]

-

MDPI. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine." Applied Sciences.[6] Available at: [Link]

-

National Institutes of Health (NIH). "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides." PubMed Central. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

Methodological & Application

Application Notes and Protocols for Fischer Indole Synthesis Using Ethyl (4-hydrazinophenyl)acetate HCl

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile reaction provides a direct method for constructing the indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals, natural products, and functional materials.[1][3] The indole core is a key structural motif in drug development, appearing in medications for conditions ranging from migraines (triptans) to cancer and inflammation.[2][3]

This guide provides a detailed protocol for the Fischer indole synthesis using Ethyl (4-hydrazinophenyl)acetate HCl as the arylhydrazine component. This specific starting material is of particular interest as it allows for the direct incorporation of an acetic acid ester moiety at the 6-position of the indole ring, a common handle for further synthetic modifications. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key considerations for successful synthesis and purification.

The Reaction Mechanism: A Step-by-Step Look

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][2] The key steps are as follows:

-

Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine, in this case, Ethyl (4-hydrazinophenyl)acetate HCl, with a carbonyl compound to form the corresponding arylhydrazone.[1][4] This is a standard imine formation reaction.

-

Tautomerization to Enamine: The resulting hydrazone then undergoes tautomerization to its enamine isomer.[2][4] This step is crucial and requires the carbonyl compound to have at least two alpha-hydrogens.[4][5]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a critical[6][6]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[2][7]

-

Aromatization and Cyclization: The intermediate from the rearrangement rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of ammonia under acidic conditions to yield the energetically favorable aromatic indole.[2][8]

Visualizing the Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

Application Note: Synthesis of Indole-3-Acetic Acid Hydrazide Using Hydrazine Monohydrochloride

Abstract

Indole-3-acetic acid (IAA) is a ubiquitous auxin with significant utility in both agrochemical signaling and medicinal chemistry.[1] While IAA itself acts as a carboxylic acid scaffold, its conversion to Indole-3-acetic acid hydrazide (IAAH) unlocks a diverse library of bioactive derivatives, including antimicrobial hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This application note details the robust synthesis of IAAH using Hydrazine Monohydrochloride —a safer, solid-state alternative to the volatile and unstable hydrazine hydrate. The protocol emphasizes the critical in-situ neutralization step required to activate the hydrazine nucleophile.

Scientific Grounding & Mechanism[2]

Why Hydrazine Hydrochloride?

Standard protocols often cite hydrazine hydrate (

-

Stoichiometric Precision: It is a weighable solid, allowing for exact molar ratios.

-

Stability: significantly reduced oxidation potential during storage.

-

Safety: Lower vapor pressure reduces inhalation risks.

Reaction Mechanism

The transformation follows a Nucleophilic Acyl Substitution pathway. Direct reaction of the carboxylic acid (IAA) with hydrazine typically yields a hydrazinium salt rather than the desired amide bond. Therefore, the protocol utilizes an Ester Activation strategy:

-

Esterification: IAA is converted to Methyl Indole-3-acetate (IAA-OMe) to create a better leaving group (methoxide).

-

Neutralization: The Hydrazine HCl salt is treated with a base (e.g., Triethylamine or Sodium Carbonate) to liberate the free hydrazine (

) nucleophile. -

Hydrazinolysis: The free hydrazine attacks the ester carbonyl, displacing methanol and forming the hydrazide.

Pathway Visualization

Figure 1: Synthetic workflow converting IAA to bioactive derivatives via the hydrazide intermediate.[2]

Experimental Protocol

Materials & Stoichiometry

The following table assumes a standard 10 mmol scale.

| Component | Role | Molecular Weight | Equivalents | Mass/Vol |

| Indole-3-acetic acid | Starting Material | 175.18 g/mol | 1.0 | 1.75 g |

| Methanol (anhydrous) | Solvent/Reagent | 32.04 g/mol | Excess | 20-30 mL |

| Sulfuric Acid ( | Catalyst | 98.08 g/mol | 0.1 (Cat.) | ~3-4 drops |

| Hydrazine Monohydrochloride | Nucleophile Source | 68.51 g/mol | 2.0 | 1.37 g |

| Triethylamine ( | Base (Neutralizer) | 101.19 g/mol | 2.2 | ~3.0 mL |

| Ethanol (Absolute) | Solvent (Step 2) | 46.07 g/mol | Solvent | 20 mL |

Step-by-Step Methodology

Phase 1: Synthesis of Methyl Indole-3-acetate (Esterification)

Note: If commercial Methyl Indole-3-acetate is available, skip to Phase 2.

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.75 g of IAA in 20 mL of anhydrous methanol.

-

Catalysis: Add 3-4 drops of concentrated

carefully. -

Reflux: Attach a reflux condenser and heat the mixture at 65°C (methanol boiling point) for 3-4 hours.

-

Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The acid spot (

) should disappear, replaced by the ester spot (

-

-

Workup: Evaporate methanol under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with saturated

(to remove acid traces), then water. Dry over

Phase 2: Hydrazinolysis using Hydrazine HCl

Critical Step: The base must be added to liberate hydrazine.

-

Preparation: In a 100 mL RBF, dissolve the Methyl Indole-3-acetate (from Phase 1) in 20 mL absolute ethanol.

-

Activation: Add 1.37 g (2.0 eq) of Hydrazine Monohydrochloride .

-

Neutralization: Add 3.0 mL (2.2 eq) of Triethylamine (TEA) dropwise.

-

Observation: You may observe a slight precipitate (Triethylamine hydrochloride salt), which is normal.

-

-

Reaction: Reflux the mixture at 80°C for 6–10 hours.

-

Crystallization: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Indole-3-acetic acid hydrazide usually crystallizes out.[7]

-

Purification: Filter the solid. Wash with cold ethanol and then cold water (to remove TEA-HCl salts). Recrystallize from ethanol if necessary.

-

Expected Appearance: White to pale beige crystalline solid.

-

Melting Point: 142–145 °C [1].

-

Downstream Applications (Derivatization)

Once Indole-3-acetic acid hydrazide (IAAH) is synthesized, it serves as a "lock-and-key" precursor for various medicinal compounds.

Synthesis of Hydrazones (Schiff Bases)

Reacting IAAH with aromatic aldehydes yields hydrazones, which often exhibit enhanced anti-inflammatory and anti-tubercular activity compared to the parent molecule.

-

Protocol: Mix IAAH (1 eq) + Aromatic Aldehyde (1 eq) in Ethanol + 2 drops Acetic Acid. Reflux 2-4 hours.

Cyclization to 1,3,4-Oxadiazoles

Oxadiazoles are potent pharmacophores in oncology.

-

Protocol: IAAH is treated with

or Thionyl Chloride (

Figure 2: Divergent synthesis pathways from the hydrazide intermediate.

Safety & Handling (Hydrazine HCl)

While safer than hydrazine hydrate, Hydrazine Monohydrochloride requires strict adherence to safety protocols (E-E-A-T Compliance).

-

Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Always use a fume hood.

-

Waste Disposal: Do not pour hydrazine waste down the drain. Quench unreacted hydrazine with dilute hypochlorite (bleach) solution before disposal, following local EHS regulations.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Sigma-Aldrich. Indole-3-acetic hydrazide Product Specification & Safety Data. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21589, Indole-3-acetic acid hydrazide. Retrieved from .

-

El-Din, N. S. (1999).[10] Synthesis and antibacterial activity of some indole acetic acid derivatives. Acta Pharmaceutica.[10] Retrieved from .

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research. Retrieved from .

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. HU220221B - 1H-Indole-3-acetic acid hydrazide derivatives, pharmaceutical compositions containing the compounds and a process for their preparation - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. arxada.com [arxada.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: A Scalable, Multi-Step Synthesis of Ethyl (4-hydrazinophenyl)acetate Hydrochloride

Introduction

Ethyl (4-hydrazinophenyl)acetate hydrochloride is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds, including indole derivatives and other heterocyclic systems. The presence of the reactive hydrazine moiety attached to a functionalized phenylacetate core makes it a versatile synthon.[1][2] This document provides a detailed, scalable, and robust three-step synthesis protocol starting from the commercially available Ethyl (4-nitrophenyl)acetate.

The described methodology is designed for scalability, emphasizing process safety, efficiency, and the generation of a high-purity final product. Each step includes a discussion of the underlying chemical principles, in-process controls for reaction monitoring, and detailed procedures for isolation and purification. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Overall Synthesis Scheme

The synthesis is performed in three distinct steps:

-

Catalytic Reduction: The nitro group of Ethyl (4-nitrophenyl)acetate is reduced to a primary amine using catalytic hydrogenation.

-

Diazotization: The resulting Ethyl (4-aminophenyl)acetate is converted to an intermediate diazonium salt at low temperature.

-

Reduction to Hydrazine: The diazonium salt is subsequently reduced in situ to the target hydrazine, which is then isolated as its stable hydrochloride salt.

Caption: Overall three-step synthetic workflow.

Critical Safety Considerations

Hydrazine Derivatives: Hydrazines and their derivatives are classified as highly toxic and are suspected carcinogens.[3][4][5][6][7] Handle all hydrazine-containing materials in a well-ventilated chemical fume hood.[3][4][5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6] Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. The following protocol is designed to use the diazonium salt in situ without isolation, which is a critical safety control. Maintain low temperatures (0–5 °C) throughout the diazotization step to prevent decomposition. Reagents: Handle concentrated acids (HCl) and other reagents like stannous chloride with care, following standard laboratory safety procedures.

Experimental Protocols

Step 1: Catalytic Reduction of Ethyl (4-nitrophenyl)acetate

Materials and Equipment:

-

Ethyl (4-nitrophenyl)acetate

-

Palladium on Carbon (10 wt. % Pd, 50% wet basis)

-

Ethanol (Absolute)

-

Hydrogen Gas (H₂)

-

Parr Hydrogenator or similar hydrogenation apparatus

-

Celite® or a similar filter aid

-

Rotary Evaporator

Detailed Protocol:

-

Set up the hydrogenation apparatus according to the manufacturer's instructions. Ensure the system is leak-proof.

-

In the hydrogenation vessel, charge Ethyl (4-nitrophenyl)acetate (1.0 eq).

-

Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (0.01 to 0.03 eq by weight of Pd relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care.

-

Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.

-

Evacuate the nitrogen and introduce hydrogen gas (H₂) to the desired pressure (typically 50-60 psi).

-

Begin vigorous agitation and maintain the reaction at room temperature.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. Hydrogen uptake ceasing is also a strong indicator of reaction completion.

-

Once complete, cease agitation and carefully vent the hydrogen gas. Purge the vessel with nitrogen three times.

-

Work-up and Purification: Prepare a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Wash the catalyst on the filter pad with additional ethanol.

-

Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield Ethyl (4-aminophenyl)acetate as an oil or solid. The product is often used in the next step without further purification if purity is >95% by HPLC.

Step 2 & 3: Diazotization and Reduction to Ethyl (4-hydrazinophenyl)acetate hydrochloride

Principle: This two-part, one-pot procedure first involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl).[11][12][13][14] The resulting electrophilic diazonium ion is immediately reduced by stannous chloride (SnCl₂) to form the corresponding hydrazine.[11] The final product precipitates from the acidic medium as its stable hydrochloride salt.

Caption: Key reaction stages in the one-pot conversion.

Materials and Equipment:

-

Ethyl (4-aminophenyl)acetate (from Step 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

-

Large reaction vessel with overhead stirring and temperature control

-

Buchner funnel and filter flask

Detailed Protocol:

-

Charge the reaction vessel with concentrated HCl (approx. 4.0 eq) and cool it to 0–5 °C using an ice-water bath.

-

Slowly add the Ethyl (4-aminophenyl)acetate (1.0 eq) to the cold acid with vigorous stirring. Maintain the temperature below 10 °C during the addition. A slurry will form.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Diazotization: Add the sodium nitrite solution dropwise to the amine slurry over 30–60 minutes. Crucially, maintain the internal temperature at 0–5 °C throughout the addition.

-

IPC: After the addition is complete, stir for an additional 30 minutes at 0–5 °C. Test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test, indicated by a blue-black color, confirms the reaction is complete). If the test is negative, add a small amount of additional NaNO₂ solution.

-

In a separate, large vessel, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated HCl (approx. 3.0 eq). Cool this solution to 0–5 °C.

-

Reduction: Slowly add the cold diazonium salt slurry from step 5 into the cold stannous chloride solution with vigorous stirring. A thick precipitate will form. Control the addition rate to keep the temperature below 15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with small portions of cold, dilute HCl and then with a cold organic solvent (e.g., isopropyl alcohol or diethyl ether) to remove residual impurities.

-

Dry the white to off-white solid product under vacuum at 40-50 °C to a constant weight.

Data Summary & Characterization

Process Data Table

| Parameter | Step 1: Reduction | Step 2 & 3: Diazotization/Reduction |

| Starting Material | Ethyl (4-nitrophenyl)acetate | Ethyl (4-aminophenyl)acetate |

| Key Reagents | H₂, 10% Pd/C, Ethanol | NaNO₂, SnCl₂·2H₂O, Conc. HCl |

| Solvent | Ethanol | Water, Conc. HCl |

| Temperature | Room Temperature | 0–5 °C (Diazotization), <15 °C (Reduction) |

| Reaction Time | 4–8 hours | 2–4 hours |

| Typical Yield | 90–98% | 75–85% |

| Product Form | Oil or low-melting solid | Crystalline Solid (HCl Salt) |

Final Product Characterization

The identity and purity of the final product, Ethyl (4-hydrazinophenyl)acetate hydrochloride, should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Literature value is approximately 152-154 °C.

-

¹H NMR: Confirm the presence of the ethyl ester protons, the methylene protons, the aromatic protons (showing para-substitution), and the broad signals for the -NH-NH₃⁺ protons.

-

FT-IR: Characteristic peaks for the ester carbonyl (C=O), N-H stretches, and aromatic C-H bonds.

-

Purity (HPLC): Purity should be ≥98% for use in subsequent synthetic steps.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Step 1: Incomplete Reduction | Inactive catalyst; Insufficient hydrogen pressure; Poor agitation. | Use fresh catalyst; Ensure the system is properly pressurized; Increase stirring speed. |

| Step 2: Low Yield / Dark Color | Diazotization temperature too high (>5 °C), causing decomposition. | Maintain strict temperature control (0–5 °C) during NaNO₂ addition. Ensure efficient cooling and slow addition. |

| Step 3: Oily or Gummy Product | Incomplete reaction; Impurities present. | Ensure sufficient stirring time after reduction; Recrystallize the final product from a suitable solvent like ethanol/ether if necessary. |

| Step 3: Low Yield of Final Product | Diazonium salt decomposition; Insufficient reducing agent. | Check temperature control during diazotization; Ensure at least 3 equivalents of SnCl₂·2H₂O are used. |

References

-

RSC Publishing. (n.d.). A practical flow synthesis of hydrazine derivatives from alcohols. Retrieved from [Link]

-

Oqema. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemstock. (n.d.). HYDRAZINE HYDRATE 99%. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Retrieved from [Link]

-

Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

-

MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2000). High-yielding synthesis of monoalkylhydrazines. Retrieved from [Link]

- Google Patents. (n.d.). CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.

- Google Patents. (n.d.). CN102311362A - Method for preparing ethyl hydrazinoacetate hydrochloride.

-

ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYL ISOCYANATE. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

- Google Patents. (n.d.). CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride.

-

BYJU'S. (2019). Diazotization Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2022). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

-

SATHEE CUET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

-

Surendranath College. (n.d.). Organic Chemistry-4. Retrieved from [Link]

-

RSC Publishing. (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Retrieved from [Link]

-

MDPI. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]

- Google Patents. (2015). WO 2015/155664 A1.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures by the proposed method. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Hydrazines - ANALYTICAL METHODS. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Retrieved from [Link]

-

TREA. (2022). ETHYL ACETATE PRODUCTION AND PURIFICATION. Retrieved from [Link]

-

environmentclearance.nic.in. (n.d.). 1.1 Process Description. Retrieved from [Link]

-

Assiut University. (n.d.). DRUGS IDENTIFICATION AND CHARACTERIZATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL AZODICARBOXYLATE. Retrieved from [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. mdpi.com [mdpi.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. chemstock.ae [chemstock.ae]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 9. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. byjus.com [byjus.com]

- 12. SATHEE CUET: Chemistry Diazotization Reaction [cuet.iitk.ac.in]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. Diazotisation [organic-chemistry.org]

Application Note: Advanced Handling and Protocols for Moisture-Sensitive Hydrazine Hydrochloride Salts

Executive Summary

Hydrazine hydrochloride salts (e.g., Hydrazine Monohydrochloride, Hydrazine Dihydrochloride) are critical nucleophilic building blocks in drug discovery, particularly for the synthesis of pyrazoles, indoles (Fischer synthesis), and peptidomimetics. While these salts are preferred over the volatile and unstable hydrazine free base, they present a distinct challenge: hygroscopicity .

Moisture uptake by these salts leads to three critical failure modes:

-

Stoichiometric Drift: Weighing "wet" salt results in under-loading reagents, causing incomplete conversion of valuable electrophiles.

-

Reaction Quenching: Introduction of water into anhydrous environments (e.g., Lewis-acid catalyzed cyclizations).

-

Physical Degradation: Deliquescence leads to clumping, making transfer difficult and increasing spill risks.

This guide provides a self-validating workflow for handling these salts, ensuring scientific integrity and safety compliance (E-E-A-T).

Chemical Context & Stability Profile

Hydrazine salts are used to "trap" the volatile hydrazine free base in a solid, non-volatile form. However, the ionic lattice energy that stabilizes the solid also makes it prone to interacting with atmospheric moisture.

Comparative Properties Table

| Property | Hydrazine Free Base ( | Hydrazine Monohydrochloride ( | Hydrazine Dihydrochloride ( |

| Physical State | Oily Liquid (Fuming) | White Crystalline Solid | White Crystalline Solid |

| Volatility | High (Flash pt: 38°C) | Low (Non-volatile) | Low (Non-volatile) |

| Hygroscopicity | Extreme (Miscible) | High (Deliquescent) | Moderate to High |

| Acidity (pH) | Basic (~10-11) | Weakly Acidic (~3-4) | Strongly Acidic (~1) |

| Stoichiometry | 1.0 eq Hydrazine | 1.0 eq Hydrazine + 1.0 eq HCl | 1.0 eq Hydrazine + 2.0 eq HCl |

| Primary Risk | Inhalation/Explosion | Skin Contact/Dust | Skin Contact/Dust |

Scientist’s Note: The Dihydrochloride is often preferred for long-term storage due to higher lattice stability, but it releases two equivalents of HCl upon dissolution, which must be buffered in pH-sensitive reactions.

Safety & Containment Protocols

Hazard Class: Carcinogen (Category 1B), Acute Toxin, Skin Sensitizer. Critical Warning: Never mix hydrazine salts with strong oxidizing agents (e.g., concentrated peroxide, permanganate) or nitric acid; this can result in immediate deflagration.

Personal Protective Equipment (PPE)

-

Respiratory: Work within a certified fume hood. If dust generation is likely outside a hood, a P100 respirator is mandatory.

-

Dermal: Double-gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Long-cuff Nitrile or Laminate (Silver Shield) for prolonged handling.

-

-

Ocular: Chemical splash goggles.

Spills and Neutralization

Hydrazine spills should not be wiped up with paper towels (fire risk upon drying).

Neutralization Protocol:

-

Dilute: If the spill is solid, cover gently with water to dissolve (reduce dust). If liquid, dilute with water to <5% concentration.[1][2][3]

-

Oxidize: Slowly add 5% Sodium Hypochlorite (Bleach).

-

Verify: Allow to stand for 20 minutes. Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).

Handling & Decision Workflow

The following decision tree dictates the handling method based on the reagent's physical state and the reaction's sensitivity.

Figure 1: Decision matrix for processing hydrazine salts based on physical state and experimental requirements.

Remediation: Drying Protocol

If the salt has clumped, the water content is unknown, rendering stoichiometric calculations impossible.

Equipment: Vacuum oven, Desiccator with

-

Transfer: Place the clumped salt in a wide-mouth glass weighing jar or recrystallization dish. Do not use aluminum foil (corrosion risk).

-

Setup: Place in a vacuum oven.

-

Conditions:

-

Temperature: Set to 60°C. (Do not exceed 80°C to avoid sublimation or decomposition).

-

Vacuum: < 10 mbar.

-

Desiccant: Place a tray of

or KOH in the oven to act as a water trap.

-

-

Duration: Dry for 12–24 hours.

-

Validation:

-

Visual: Material should return to a free-flowing powder.

-

Analytical: Check Melting Point.[6]

-

Mono-HCl: ~89–93°C.

-

Di-HCl: ~198°C (decomposes).

-

Note: A depressed melting point indicates retained moisture.

-

-

Application: Fischer Indole Synthesis[9][10][11][12][13]

The Fischer Indole synthesis is the "gold standard" application for these salts. The protocol below uses Hydrazine Hydrochloride to generate the free hydrazine in situ, avoiding the handling of the toxic liquid free base.

Reaction Workflow Diagram

Figure 2: Standard workflow for Fischer Indole Synthesis utilizing Hydrazine Hydrochloride salts.

Detailed Protocol (Benchtop Safe)

Scenario: Synthesis of 2,3-dimethylindole from 2-butanone and Phenylhydrazine Hydrochloride.

-

Stoichiometry:

-

Ketone: 1.0 equiv.

-

Hydrazine Salt: 1.1 equiv (Slight excess accounts for any trace moisture).

-

Solvent: Glacial Acetic Acid (10 mL per gram of salt).

-

-

Setup:

-

Use a round-bottom flask with a reflux condenser.

-

Critical: If using the Dihydrochloride salt, add 1.0 equiv of Sodium Acetate (NaOAc) to buffer the extra HCl, preventing degradation of sensitive ketones.

-

-

Procedure:

-

Charge the flask with the Hydrazine salt and Acetic Acid. Stir until suspended.

-

Add the Ketone dropwise at room temperature.

-

Observation: The suspension often clears as the Hydrazone forms (Step 1).

-

Heat to reflux (approx. 118°C for AcOH) for 2–4 hours.

-

Monitor by TLC (Indoles fluoresce strongly under UV).

-

-

Workup:

-

Cool to Room Temp.[7]

-

Pour reaction mixture slowly into a beaker of crushed ice/water (5x volume).

-

Neutralization: Slowly add 50% NaOH or saturated

until pH > 9. -

Why? The indole product is not basic, but unreacted hydrazine must be kept in the aqueous layer, and the indole precipitates better from neutral/basic water.

-

Filter the precipitate or extract with Dichloromethane (DCM).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17548, Hydrazine dihydrochloride. Retrieved from [Link]

-

Organic Syntheses (2010). Fischer Indole Synthesis: Preparation of Tetrahydrocarbazole. Organic Syntheses, Coll. Vol. 4, p.884. Retrieved from [Link]

-

NASA (2008). Hydrazine Neutralization Technologies. NASA Spinoff / Kennedy Space Center. Retrieved from [Link]

Sources

- 1. arxada.com [arxada.com]

- 2. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis of Ethyl Indole-2-Carboxylates

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of indoles derived from ethyl hydrazinoacetate and related precursors. In this guide, we will move beyond basic protocols to explore the causality behind common experimental challenges and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis using an arylhydrazine and ethyl pyruvate is giving a very low yield. What are the most common causes?

Low yields in this specific application of the Fischer indole synthesis are common and can typically be attributed to one or more of the following factors.[1]

-

Suboptimal Acid Catalyst and Conditions: The choice and concentration of the acid catalyst are critical.[1] The reaction is sensitive to acid strength and temperature. Catalysts that are too weak may not facilitate the key[2][2]-sigmatropic rearrangement efficiently, while overly harsh conditions (strong acid, high temperature) can lead to degradation of the starting materials or the indole product.[1]

-

Competing Side Reactions (N-N Bond Cleavage): A significant competing pathway is the acid-catalyzed cleavage of the nitrogen-nitrogen bond in the intermediate ene-hydrazine. This side reaction is particularly problematic when the arylhydrazine contains electron-donating substituents, which can over-stabilize the intermediate, favoring cleavage over the desired cyclization.[3]

-

Impurity of Starting Materials: The purity of the arylhydrazine and the ethyl pyruvate (or equivalent carbonyl compound when using ethyl hydrazinoacetate) is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[1]

-

Atmospheric Oxygen: Some intermediates in the Fischer indole synthesis can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of oxidative side products and improve the yield.

Q2: How do I choose the right acid catalyst for my reaction? I've seen everything from HCl and H₂SO₄ to ZnCl₂ and polyphosphoric acid (PPA) mentioned.

The selection of the acid catalyst is a crucial optimization step and there is no single "best" choice for all substrates. The catalyst's role is to promote the tautomerization of the hydrazone to the enehydrazine and to catalyze the subsequent[2][2]-sigmatropic rearrangement and cyclization steps.[4]

Both Brønsted acids (proton donors like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (electron-pair acceptors like ZnCl₂, BF₃, AlCl₃) are effective.[4][5]

-

Brønsted Acids: Often used in alcoholic solvents or acetic acid. Sulfuric acid and polyphosphoric acid (PPA) are common choices. PPA can be particularly effective as it serves as both a catalyst and a dehydrating agent.

-

Lewis Acids: Zinc chloride (ZnCl₂) is one of the most traditionally used and effective catalysts for this reaction.[6] It is typically used in stoichiometric amounts or even in excess.

-

Mixed Acid Systems: Some protocols report success with mixtures, such as HCl in ethanol or acetic acid.[7]

Recommendation: For the synthesis of ethyl indole-2-carboxylates, a good starting point is 10% sulfuric acid in absolute ethanol or polyphosphoric acid (PPA) . If these fail, anhydrous zinc chloride is an excellent alternative. It is highly recommended to screen a few catalysts to find the optimal one for your specific substrate.[8][9]

Troubleshooting Guide

Problem 1: The reaction turns dark, and I isolate a complex mixture of byproducts instead of my desired ethyl indole-2-carboxylate.

A dark, tarry reaction mixture is a classic sign of product/intermediate degradation or polymerization, often caused by overly harsh reaction conditions.

Causality: The indole nucleus, while aromatic, can be susceptible to polymerization under strongly acidic conditions.[10] Furthermore, the key[2][2]-sigmatropic rearrangement is in equilibrium with a competing N-N bond cleavage pathway. High temperatures and strong acids can push the reaction towards this cleavage, generating aniline derivatives and other reactive fragments that can polymerize.[3]

Troubleshooting Steps:

-

Lower the Reaction Temperature: This is the first and most critical parameter to adjust. If you are refluxing in a high-boiling solvent, try reducing the temperature by 20-30 °C. Many Fischer indolizations proceed efficiently well below reflux.

-

Reduce Acid Concentration: If using a mineral acid like H₂SO₄, try decreasing its concentration.

-

Switch to a Milder Catalyst: Consider changing from a strong Brønsted acid (H₂SO₄, PPA) to a Lewis acid like ZnCl₂ or a milder Brønsted acid like p-toluenesulfonic acid (pTSA).[5]

-

Use a "One-Pot" vs. Two-Step Procedure: Often, the hydrazone is formed first and then subjected to the indolization conditions.[11] While convenient, this can expose the sensitive hydrazone to acid for extended periods. Consider isolating the hydrazone first, purifying it, and then subjecting the pure hydrazone to the cyclization conditions. This ensures that only the desired starting material is present during the critical, high-temperature step.

Problem 2: My yield is consistently low (20-40%), even though the reaction appears clean by TLC.

If the reaction is clean but the yield is low, this often points to issues with reaction completion, work-up, or purification.

Causality: The final step of the mechanism involves the elimination of ammonia. This ammonia can neutralize the acid catalyst, effectively stalling the reaction if an insufficient amount of acid is used.[12] Additionally, the product, ethyl indole-2-carboxylate, can be lost during aqueous work-up or inefficient extraction.

Troubleshooting Steps:

-

Increase Catalyst Loading: Since ammonia is generated as a byproduct, using a stoichiometric amount of a Lewis acid (like ZnCl₂) or a larger excess of a Brønsted acid can be necessary to drive the reaction to completion.[12]

-

Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. Extending the reaction time might lead to degradation, while shorter times may leave unreacted starting material.

-

Refine the Work-up Procedure: After quenching the reaction (typically by pouring it into ice-water), ensure the pH is adjusted correctly before extraction. The product may have limited solubility. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions (at least 3x).

-

Improve Purification: Ethyl indole-2-carboxylate is a solid that can often be purified by recrystallization from a solvent mixture like ethanol/water or methylene chloride/petroleum ether.[8] This is often more effective for isolating a pure product on a large scale than column chromatography.

Problem 3: I am observing an unexpected chlorinated byproduct in my mass spectrum when using HCl/Ethanol.

This is a known, substrate-specific side reaction that can occur with certain substituted arylhydrazines.

Causality: In the case of a 2-methoxyphenylhydrazone reacting with ethyl pyruvate in HCl/EtOH, the formation of ethyl 6-chloroindole-2-carboxylate has been reported as a major byproduct.[7] The proposed mechanism involves the cyclization occurring on the methoxy-substituted carbon, followed by elimination of methanol and subsequent chlorination of the electron-rich ring under the reaction conditions. This highlights how substituents can dramatically alter the reaction pathway.

Troubleshooting Steps:

-

Avoid HCl as a Catalyst: If you are using a methoxy- or other electron-rich substituted arylhydrazine, avoid using hydrochloric acid as the catalyst.

-

Switch to a Non-Nucleophilic Acid: Use an acid system that does not contain a reactive nucleophile. Good alternatives include sulfuric acid in ethanol, polyphosphoric acid (PPA), or Lewis acids like ZnCl₂ in a non-coordinating solvent.[7]

The Reaction Mechanism and Key Control Points

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through several distinct stages, each with its own potential for failure.

Caption: Figure 1: The multi-step mechanism of the Fischer indole synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate using H₂SO₄/Ethanol

This protocol is a robust starting point for many substituted arylhydrazines.

Materials:

-

Substituted Phenylhydrazine (1.0 eq)

-

Ethyl Pyruvate (1.1 eq)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylhydrazine (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of hydrazine). Add ethyl pyruvate (1.1 eq) dropwise at room temperature. A solid may precipitate. Stir the mixture at room temperature for 1 hour or until TLC analysis shows complete consumption of the limiting reagent.

-

Indolization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid to constitute ~10% (v/v) of the total ethanol volume.

-

Heating: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water. A solid precipitate of the crude indole should form.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: Air-dry the crude product. Recrystallize from hot ethanol or an ethanol/water mixture to yield pure ethyl indole-2-carboxylate.[13]

Protocol 2: Fischer Indolization using Anhydrous Zinc Chloride

This method is effective when Brønsted acids cause degradation.

Materials:

-

Isolated Arylhydrazone of Ethyl Pyruvate (1.0 eq)

-

Anhydrous Zinc Chloride (powdered, 2.0-3.0 eq)

Procedure:

-

Mixing: In a dry flask, thoroughly mix the powdered arylhydrazone (1.0 eq) and anhydrous zinc chloride (2.0-3.0 eq). Caution: This step should be done quickly as ZnCl₂ is hygroscopic.

-

Heating: Heat the solid mixture in an oil bath preheated to 150-170 °C. The mixture will melt, and ammonia evolution may be observed. Stir the molten mass vigorously for 5-10 minutes.[11]

-

Work-up: Carefully remove the flask from the heat and allow it to cool slightly before pouring the hot mixture into a beaker of cold water. The crude product will solidify.

-

Isolation: Break up the solid mass, collect it by filtration, and wash extensively with water to remove zinc salts. An acidic wash (e.g., with dilute HCl) may be necessary to dissolve all inorganic salts.[11]

-

Purification: Dry the crude solid and recrystallize as described in Protocol 1.

Data Summary: Catalyst and Solvent Effects

The yield of the Fischer indole synthesis is highly dependent on the reaction conditions. The following table summarizes reported yields for the synthesis of ethyl indole-2-carboxylates under various catalytic systems, demonstrating the importance of empirical optimization.

| Phenylhydrazine Substrate | Carbonyl Partner | Catalyst / Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylhydrazine | Ethyl Pyruvate | Polyphosphoric Acid (PPA) | 100 | ~75-85 | [8] |

| Phenylhydrazine | Pyruvic Acid | Anhydrous ZnCl₂ | 150-170 | ~70-80 | [10] |

| Phenylhydrazine | Ethyl Pyruvate | H₂SO₄ / Acetic Acid | Reflux | ~60-70 | [8] |

| 2-Methoxyphenylhydrazine | Ethyl Pyruvate | H₂SO₄ / Ethanol | Reflux | ~40 | [7] |

| 2-Methoxyphenylhydrazine | Ethyl Pyruvate | HCl / Ethanol | Reflux | <10 (plus byproducts) | [7] |

| 4-Bromophenylhydrazine | Ethyl Pyruvate | Polyphosphoric Acid (PPA) | 95 | 41 | [9] |

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Troubleshooting Workflow Diagram

For a systematic approach to optimizing your reaction, follow the logical progression outlined below.

Caption: Figure 2: A step-by-step workflow for troubleshooting low yields.

References

-

Garg, N. K., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail? Accounts of Chemical Research, 45(7), 1045-1055. Available at: [Link]

-